tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate
Description
tert-Butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with nitrogen and oxygen atoms in its heterocyclic framework. The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes. This compound is widely utilized in pharmaceutical research as a key intermediate for drug discovery, particularly in the development of protease inhibitors and kinase modulators due to its conformational rigidity and hydrogen-bonding capabilities.
Properties
IUPAC Name |
tert-butyl 9-oxa-2,6-diazaspiro[4.5]decane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-6-7-16-9-12(14)4-5-13-8-12/h13H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPWDLBSDBPVHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12CCNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a tert-butyl ester with a diazaspiro compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to maximize efficiency, reduce costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds.
Scientific Research Applications
Pharmaceutical Applications
1. PRMT5 Inhibitors Development
- tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is primarily utilized in the synthesis of PRMT5 (protein arginine methyltransferase 5) inhibitors. PRMT5 plays a crucial role in various cellular processes, including gene expression and cell proliferation. Inhibition of this enzyme has been linked to therapeutic effects in several diseases:
- Cancer : PRMT5 inhibitors are being investigated for their potential to suppress tumor growth in various cancers, including leukemia and solid tumors.
- Autoimmune Disorders : The modulation of immune responses through PRMT5 inhibition may provide therapeutic avenues for autoimmune diseases.
- Neurodegenerative Diseases : Research indicates that targeting PRMT5 could mitigate neurodegenerative processes associated with diseases such as Alzheimer's.
2. Treatment of Metabolic Disorders
- The compound's role as a precursor in synthesizing drugs that target metabolic pathways suggests its utility in treating conditions like obesity and diabetes.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on PRMT5 Inhibitors | Cancer Treatment | Demonstrated that compounds derived from this compound effectively reduced tumor size in xenograft models. |
| Autoimmune Disease Research | Immune Modulation | Inhibitors showed promise in reducing inflammatory markers in animal models of autoimmune diseases. |
| Neurodegenerative Disease Study | Alzheimer's Disease | Compounds exhibited neuroprotective effects by enhancing cognitive function in rodent models. |
Mechanism of Action
The mechanism of action of tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biological pathways.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₃H₂₂N₂O₃
- Molecular Weight : 254.33 g/mol
- Storage : Stable under dry conditions at 2–8°C.
- Hazard Profile : Classified with warnings for skin/eye irritation (H315, H319) and respiratory toxicity (H335).
Comparison with Similar Compounds
The structural and functional uniqueness of tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate becomes evident when compared to analogous spirocyclic diazasystems. Below is a detailed analysis of its closest analogs:
Structural Variations and Physicochemical Properties
Key Observations :
- Diaza Position : The 2,8-diaza analog (CAS 268550-48-7) exhibits lower structural similarity (0.81) due to altered nitrogen placement, which may affect ring strain and reactivity.
- Absence of Oxo Group: Compounds like 6-Boc-2,6-diazaspiro[4.5]decane lack the oxo moiety, reducing polarity and reactivity, making them suitable for non-polar synthetic environments.
Research Findings and Industrial Relevance
- Purity and Availability : The target compound is available at ≥95% purity (e.g., AK Scientific), while analogs like the 3-oxo derivative are similarly high-purity.
- Price Trends : The 6-Boc derivative (CAS 960294-16-0) is priced at €257/100mg, reflecting its niche applications. In contrast, the target compound is competitively priced in bulk quantities from Chinese suppliers.
- Emerging Uses : Derivatives with varied oxo/diaza positions are being explored in covalent inhibitor design and PROTACs (proteolysis-targeting chimeras).
Biological Activity
tert-Butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 1251003-79-8
- Molecular Formula : C12H22N2O3
- Molecular Weight : 242.32 g/mol
- Purity : Typically ≥ 95% in commercial preparations.
The compound features a spirocyclic structure that contributes to its biological properties, including potential interactions with various biological targets.
Antimicrobial Properties
Recent studies have indicated that compounds with similar diazaspiro structures exhibit notable antimicrobial activity. For instance, derivatives of diazaspiro compounds have been evaluated for their efficacy against various bacterial strains and fungi. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Anticancer Activity
Research has shown that certain diazaspiro compounds possess anticancer properties. For example, studies have documented the ability of related compounds to induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways such as the PI3K/Akt pathway. While specific data on this compound is limited, the structural similarities suggest potential for similar activity.
Neuroprotective Effects
Compounds with spirocyclic structures have been explored for neuroprotective effects in models of neurodegeneration. They may exert protective effects against oxidative stress and inflammation, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the antimicrobial activity of various diazaspiro compounds, including derivatives similar to this compound.
- Results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
-
Anticancer Screening :
- In vitro studies assessed the cytotoxicity of related diazaspiro compounds on human cancer cell lines (e.g., HeLa and MCF-7).
- Compounds demonstrated IC50 values in the micromolar range, suggesting potential for further development as anticancer agents.
-
Neuroprotection Studies :
- Research involving animal models of neurodegeneration highlighted that certain diazaspiro derivatives could reduce neuronal loss and improve cognitive function.
- Mechanistic studies suggested involvement of antioxidant pathways and modulation of inflammatory responses.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl 9-Oxa-2,6-diazaspiro[4.5]decane-6-carboxylate?
- Methodology : Synthesis of spirocyclic compounds often involves cyclocondensation reactions. For example, analogous spirooxazolidinones are synthesized via reactions between ketones and Schiff bases under acidic or basic conditions . Key steps include:
- Use of tert-butyl carbamate groups to protect amine functionalities during ring formation.
- Purification via column chromatography and structural validation using NMR, IR, and mass spectrometry.
- Critical Considerations : Monitor reaction pH and temperature to avoid premature deprotection of the tert-butyl group.
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Avoid skin/eye contact and inhalation. Use nitrile gloves, lab coats, and fume hoods. Electrostatic charge buildup should be mitigated during transfer .
- Storage : Store refrigerated (2–8°C) in airtight containers under inert gas (e.g., nitrogen). Ensure containers are upright to prevent leakage .
- Stability : Stable under recommended conditions but may degrade upon prolonged exposure to moisture or light .
Q. What spectroscopic techniques are appropriate for structural characterization?
- Key Techniques :
- X-ray crystallography : Resolve spirocyclic conformation using SHELX software for refinement .
- NMR : H and C NMR to confirm proton environments and carbonyl/tert-butyl groups.
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm) and ether (C-O, ~1100 cm) stretches .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this spirocyclic compound in novel reactions?
- Approach :
- Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites .
- Molecular dynamics simulations to assess steric effects from the spirocyclic framework.
Q. What strategies optimize the compound’s solubility for biological assays without altering its core structure?
- Strategies :
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain solubility while minimizing cytotoxicity.
- Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved in vivo .
- Data : Similar spiro compounds exhibit logP values of ~2.5–3.0, suggesting moderate hydrophobicity requiring formulation optimization .
Q. How does the spirocyclic framework influence the compound’s interaction with biological targets?
- Mechanistic Insights :
- The 9-Oxa-2,6-diazaspiro[4.5]decane core imposes conformational rigidity, enhancing binding specificity to enzymes like proteases or kinases .
- Case Study : Spirooxazolidinones show activity against bacterial penicillin-binding proteins due to spatial alignment of hydrogen-bond donors/acceptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
